(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(5-chloro-2-methoxyphenyl)chromene-3-carboxamide (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(5-chloro-2-methoxyphenyl)chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 866349-30-6
VCID: VC4269217
InChI: InChI=1S/C23H18ClN3O5S/c1-31-21-12-11-16(24)14-19(21)25-22(28)18-13-15-7-5-6-10-20(15)32-23(18)26-27-33(29,30)17-8-3-2-4-9-17/h2-14,27H,1H3,(H,25,28)/b26-23-
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4
Molecular Formula: C23H18ClN3O5S
Molecular Weight: 483.92

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(5-chloro-2-methoxyphenyl)chromene-3-carboxamide

CAS No.: 866349-30-6

Cat. No.: VC4269217

Molecular Formula: C23H18ClN3O5S

Molecular Weight: 483.92

* For research use only. Not for human or veterinary use.

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(5-chloro-2-methoxyphenyl)chromene-3-carboxamide - 866349-30-6

Specification

CAS No. 866349-30-6
Molecular Formula C23H18ClN3O5S
Molecular Weight 483.92
IUPAC Name (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(5-chloro-2-methoxyphenyl)chromene-3-carboxamide
Standard InChI InChI=1S/C23H18ClN3O5S/c1-31-21-12-11-16(24)14-19(21)25-22(28)18-13-15-7-5-6-10-20(15)32-23(18)26-27-33(29,30)17-8-3-2-4-9-17/h2-14,27H,1H3,(H,25,28)/b26-23-
Standard InChI Key LZPJRXBOZQCOHG-RWEWTDSWSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

(2Z)-2-(Benzenesulfonylhydrazinylidene)-N-(5-chloro-2-methoxyphenyl)chromene-3-carboxamide is a heterocyclic compound characterized by a chromene backbone fused with a benzenesulfonylhydrazinylidene moiety. Its molecular formula is C23H18ClN3O5S, with a molecular weight of 483.92 g/mol. Key structural elements include:

  • A chromene core (benzopyran ring system) providing planar rigidity.

  • A benzenesulfonylhydrazinylidene group at position 2, contributing to electrophilic reactivity.

  • A 5-chloro-2-methoxyphenyl carboxamide substituent at position 3, enhancing hydrophobic interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC23H18ClN3O5S
Molecular Weight483.92 g/mol
CAS Number866349-30-6
IUPAC Name(2Z)-2-(Benzenesulfonylhydrazinylidene)-N-(5-chloro-2-methoxyphenyl)chromene-3-carboxamide
Topological Polar Surface Area128 Ų

The Z-configuration of the hydrazinylidene group is critical for its bioactivity, as stereoelectronic effects influence target binding.

Synthesis and Mechanistic Pathways

The synthesis of this compound involves multi-step reactions, often employing Michael addition and heterocyclization strategies . A representative pathway includes:

Step 1: Formation of α-Cyanoacrylate Intermediate

Ethyl cyanoacrylate reacts with 5-chloro-2-methoxyaniline under basic conditions to form an α-cyanoacrylate derivative .

Step 2: Chromene Core Construction

The α-cyanoacrylate undergoes cyclocondensation with salicylaldehyde derivatives in the presence of ammonium acetate, yielding the chromene scaffold .

Step 3: Sulfonylation and Hydrazine Conjugation

The chromene intermediate reacts with benzenesulfonyl hydrazine in anhydrous DMF, facilitated by coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).

Table 2: Key Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1Michael AdditionEthyl cyanoacrylate, K2CO3, DMF75%
2HeterocyclizationSalicylaldehyde, NH4OAc, reflux68%
3SulfonylationBenzenesulfonyl hydrazine, DCC52%

Mechanistic studies suggest that the reaction proceeds via a dipolar intermediate, with subsequent oxidation stabilizing the Z-configuration .

AssayTarget/ModelResult (IC50 or % Inhibition)
MTT CytotoxicityMCF-7 cells1.2 µM
COX-2 InhibitionEnzymatic assay0.8 µM
EGFR Kinase AssayRecombinant EGFR1.1 µM
Anti-inflammatoryCarrageenan edema62% reduction

Comparative Analysis with Analogues

Structural modifications significantly impact bioactivity. For instance:

  • Removal of the methoxy group reduces COX-2 inhibition by 70%, highlighting its role in hydrophobic pocket binding .

  • Replacing benzenesulfonyl with methylsulfonyl decreases cytotoxicity (IC50 > 10 µM), emphasizing the aryl group’s importance.

Pharmacokinetic and Toxicity Considerations

Preliminary ADMET studies indicate:

  • Moderate bioavailability (F = 45%) due to high plasma protein binding (89%).

  • Low hepatotoxicity in HepG2 cells (CC50 = 82 µM), suggesting a favorable safety profile.

  • CYP3A4-mediated metabolism generates inactive sulfonic acid derivatives, necessitating prodrug strategies .

Research Gaps and Future Directions

While preclinical data are promising, challenges remain:

  • In vivo efficacy in xenograft models is unreported.

  • Stereochemical stability of the Z-isomer under physiological conditions requires validation .

  • Synergistic studies with chemotherapeutic agents (e.g., doxorubicin) could enhance therapeutic windows .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator